molecular formula C19H30O B1605438 trans-1-Butoxy-4-(4-propylcyclohexyl)benzene CAS No. 79709-84-5

trans-1-Butoxy-4-(4-propylcyclohexyl)benzene

Cat. No. B1605438
CAS RN: 79709-84-5
M. Wt: 274.4 g/mol
InChI Key: BPVJENLMEMWFBW-UHFFFAOYSA-N
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Description

Trans-1-Butoxy-4-(4-propylcyclohexyl)benzene (TBCHB) is a synthetic organic compound that is used in a variety of scientific research applications. TBCHB is a colorless, volatile liquid that is insoluble in water and has a boiling point of 129°C. Its chemical formula is C14H22O. In the laboratory, TBCHB is used as a reagent, a solvent, and a catalyst. Its chemical properties make it an ideal choice for a variety of scientific research applications.

Scientific Research Applications

Trans-1-Butoxy-4-(4-propylcyclohexyl)benzene is used in a variety of scientific research applications, including chemical synthesis, chromatography, spectroscopy, and drug discovery. It is also used as a solvent in organic synthesis, as a reagent in the synthesis of pharmaceuticals and other compounds, and as a catalyst in the synthesis of polymers.

Mechanism of Action

Trans-1-Butoxy-4-(4-propylcyclohexyl)benzene is an aromatic compound, meaning it has a ring of six carbon atoms with alternating double and single bonds. This structure gives it the ability to participate in a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and hydrogen abstraction.
Biochemical and Physiological Effects
trans-1-Butoxy-4-(4-propylcyclohexyl)benzene is not known to have any significant biochemical or physiological effects in humans or animals. It is not toxic, and is considered to be a relatively safe compound for laboratory use.

Advantages and Limitations for Lab Experiments

The main advantages of using trans-1-Butoxy-4-(4-propylcyclohexyl)benzene in laboratory experiments are its low toxicity, low cost, and wide range of applications. It is also relatively easy to obtain and store. The main limitation of using trans-1-Butoxy-4-(4-propylcyclohexyl)benzene is its volatility, which can make it difficult to use in some experiments.

Future Directions

Future research into the use of trans-1-Butoxy-4-(4-propylcyclohexyl)benzene could focus on developing more efficient methods for synthesizing the compound, as well as exploring new applications for it. Additionally, more research could be conducted into the chemical and biochemical properties of the compound, and its potential for use in drug discovery. Other potential areas of research include the development of more efficient methods for separating the trans- and cis-isomers of trans-1-Butoxy-4-(4-propylcyclohexyl)benzene, and the investigation of its potential for use in polymer synthesis.

properties

IUPAC Name

1-butoxy-4-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O/c1-3-5-15-20-19-13-11-18(12-14-19)17-9-7-16(6-4-2)8-10-17/h11-14,16-17H,3-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVJENLMEMWFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2CCC(CC2)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342688, DTXSID301258196
Record name trans-1-Butoxy-4-(4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butoxy-4-(trans-4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-Butoxy-4-(4-propylcyclohexyl)benzene

CAS RN

79709-84-5, 87439-90-5
Record name trans-1-Butoxy-4-(4-propylcyclohexyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079709845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-1-Butoxy-4-(4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butoxy-4-(trans-4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1-butoxy-4-(4-propylcyclohexyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.013
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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